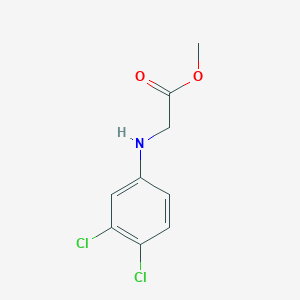

Benzeneacetic acid, a-amino-3,4-dichloro-, methylester

CAS No.:

Cat. No.: VC16559133

Molecular Formula: C9H9Cl2NO2

Molecular Weight: 234.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Cl2NO2 |

|---|---|

| Molecular Weight | 234.08 g/mol |

| IUPAC Name | methyl 2-(3,4-dichloroanilino)acetate |

| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |

| Standard InChI Key | PTYVMTILBYVNQA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s IUPAC name, methyl 2-(3,4-dichloroanilino)acetate, reflects its core structure: a benzene ring with chlorine substituents at positions 3 and 4, an anilino group (-NH-C₆H₃Cl₂), and a methyl ester (-COOCH₃) at the α-position of the acetic acid backbone . The Standard InChI (InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3) and SMILES (COC(=O)CNC1=C(C=C(C=C1)Cl)Cl) representations confirm the spatial arrangement of atoms .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉Cl₂NO₂ | |

| Molecular Weight | 234.08 g/mol | |

| IUPAC Name | Methyl 2-(3,4-dichloroanilino)acetate | |

| CAS Number | 1218475-73-0 | |

| InChI Key | SRIJGMLHUNVNAI-UHFFFAOYSA-N |

Spectroscopic and Physicochemical Data

While explicit melting or boiling points are unavailable in public databases, the compound’s reactivity and solubility can be inferred from its functional groups. The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, while the ester group contributes to moderate polarity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzeneacetic acid, α-amino-3,4-dichloro-, methylester typically involves nitrobenzoic acid derivatives as starting materials. A multi-step process includes:

-

Nitration and Chlorination: Introduction of nitro and chloro groups to the benzene ring.

-

Reduction: Conversion of nitro (-NO₂) to amino (-NH₂) groups under controlled conditions (e.g., hydrogenation or catalytic reduction).

-

Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Temperature | Duration | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0–5°C | 2–4 hrs | ~75% |

| Chlorination | Cl₂, FeCl₃ | 50–60°C | 6–8 hrs | ~80% |

| Reduction | H₂, Pd/C or Sn/HCl | 85–110°C | 3–5 hrs | ~65% |

| Esterification | CH₃OH, H₂SO₄ | Reflux | 12 hrs | ~90% |

Optimization Challenges

Key challenges include minimizing side reactions during chlorination and ensuring high regioselectivity. The use of FeCl₃ as a Lewis acid directs chloro groups to the 3- and 4-positions, while temperature control during reduction prevents over-hydrogenation.

Chemical Reactivity and Derivatives

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates reactions such as sulfonation and Friedel-Crafts alkylation, though steric hindrance from chlorine atoms may limit reactivity at the 2- and 5-positions.

Ester Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/H₂O), enabling further derivatization. For example, amide formation via reaction with primary amines produces compounds with enhanced bioavailability .

Table 3: Common Derivatives

| Derivative | Structure | Application |

|---|---|---|

| Hydrochloride salt | Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl | Improved solubility |

| Amide analog | 2-(3,4-Dichloroanilino)acetamide | Drug candidates |

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume